3-Chloro-2-phenylpropanoic acid
Description
Contextualization within Halogenated Carboxylic Acid Chemistry
Halogenated carboxylic acids are a class of organic compounds that feature a carboxylic acid functional group and at least one halogen atom. The presence of a halogen atom, such as chlorine, significantly influences the chemical reactivity of the molecule. α-halo carboxylic acids, where the halogen is on the carbon adjacent to the carboxyl group, are particularly important as intermediates in organic synthesis. wikipedia.org They are effective alkylating agents and can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.orglibretexts.org
The position of the halogen atom is crucial. In the case of 3-chloro-2-phenylpropanoic acid, the chlorine atom is at the β-position relative to the carboxyl group. This positioning affects the molecule's electronic properties and reactivity, distinguishing it from its α-halogenated isomers. The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and the reactivity of the adjacent carbons.
Historical Perspective and Early Syntheses of Phenylpropanoic Acid Derivatives
The study of phenylpropanoic acid and its derivatives has a long history. Phenylpropanoic acid, also known as hydrocinnamic acid, was initially prepared by the hydrogenation of cinnamic acid. wikipedia.org Early methods also included reduction with sodium amalgam. wikipedia.org The synthesis of halogenated derivatives followed the development of general halogenation techniques for carboxylic acids.
A key historical method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which uses bromine and a catalytic amount of phosphorus. chemistrysteps.comjove.com This reaction proceeds through the formation of an acid bromide, which more readily enolizes than the carboxylic acid itself, facilitating halogenation at the α-position. libretexts.org While effective for α-halogenation, this method is not directly applicable to the synthesis of β-halogenated isomers like this compound.
The synthesis of 2-phenylpropionic acid derivatives has also been a focus, with various patented methods exploring different synthetic routes. For instance, some processes involve the hydrolysis of 2-phenylpropanenitrile (B133222), which can be adapted to produce halogenated analogs. Other approaches have utilized starting materials like vinylbenzene. google.com These historical developments in the synthesis of phenylpropanoic acid derivatives have paved the way for the more targeted synthesis of specific isomers like this compound.
Significance of the α-Chloro-β-Phenylpropanoic Acid Motif in Organic Synthesis and Chemical Biology
While this article focuses on this compound (a β-chloro acid), it is important to understand the significance of its isomer, the α-chloro-β-phenylpropanoic acid motif (2-chloro-3-phenylpropanoic acid). α-Halo acids are valuable precursors in organic synthesis. wikipedia.org The halogen at the α-position is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions. libretexts.org This allows for the synthesis of a variety of α-substituted carboxylic acids, including α-amino acids and α-hydroxy acids. wikipedia.orglibretexts.org
The reactivity of the α-chloro group is central to its utility. For example, α-halo esters can be used in the Darzens reaction to form α,β-epoxy esters. wikipedia.org In chemical biology, the introduction of an α-chloro group can be a strategy to create reactive probes or enzyme inhibitors. The specific placement of the chlorine atom in relation to the phenyl and carboxylic acid groups creates a unique chemical entity with potential for specific biological interactions.
Current Research Gaps and Overarching Academic Objectives Pertaining to this compound
Despite the general interest in halogenated carboxylic acids, specific research on this compound appears to be limited. A significant research gap exists in the comprehensive exploration of its synthesis, reactivity, and potential applications.
Future academic objectives could include:
Development of Stereoselective Syntheses: Devising synthetic routes that can produce specific stereoisomers of this compound would be a significant advancement, as chirality is often crucial for biological activity.
Investigation of its Reactivity: A thorough study of the reactivity of the β-chloro group and the influence of the phenyl and carboxyl groups on its chemical behavior is needed. This would involve exploring its utility in various organic transformations.
Exploration of Biological Activity: While some chlorinated phenylpropanoic acid derivatives have shown antimicrobial properties, the specific biological profile of this compound remains largely unexplored. nih.gov Systematic screening for various biological activities, such as antimicrobial, antifungal, or enzymatic inhibition, could uncover potential applications.
Comparative Studies: Comparing the chemical and biological properties of this compound with its α-chloro isomer (2-chloro-3-phenylpropanoic acid) would provide valuable insights into structure-activity relationships.
Addressing these research gaps will contribute to a more complete understanding of this specific halogenated carboxylic acid and could lead to the discovery of new synthetic methodologies and biologically active compounds.
Structure
3D Structure
Properties
CAS No. |
5441-69-0 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |
InChI Key |
PLXTXTKDRVJGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Phenylpropanoic Acid
Stereoselective Synthesis of Enantiopure 3-Chloro-2-phenylpropanoic acid
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. For this compound, achieving high levels of enantiopurity is critical for its potential applications. Various strategies have been developed to control the stereochemistry at the C2 position, leading to the selective formation of either the (R)- or (S)-enantiomer.
Enantioselective Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. mdpi.com These catalysts, typically small organic molecules, can activate substrates in a stereocontrolled manner. scienceopen.com In the context of this compound synthesis, chiral amines or Brønsted acids can be employed to facilitate the enantioselective addition of a chlorinating agent to a suitable precursor, such as cinnamic acid or its derivatives. mdpi.comscienceopen.com The mechanism often involves the formation of a transient chiral iminium ion or the activation of the substrate through hydrogen bonding, which directs the incoming electrophile to one face of the molecule. mdpi.combeilstein-journals.org This approach can provide access to either enantiomer of the target compound with high enantiomeric excess (ee). nih.govnih.gov
A notable strategy involves the use of secondary amine catalysts, which can form chiral iminium ions with α,β-unsaturated aldehydes. nih.govnih.gov These transient species can then be intercepted stereoselectively. While direct application to this compound is not explicitly detailed in the provided results, the principle of enantioselective organocatalytic transformations provides a clear pathway for its synthesis. mdpi.com
Asymmetric Metal-Catalyzed Syntheses
Metal-catalyzed reactions offer another highly effective route for the asymmetric synthesis of this compound. Chiral transition metal complexes, often featuring ligands with defined stereochemistry, can catalyze the chlorination of prochiral substrates with high enantioselectivity. For instance, a complex of a transition metal with a chiral ligand could coordinate to the double bond of a cinnamic acid derivative, thereby directing the attack of a chlorine source to a specific face of the double bond.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral alcohol could be esterified with 2-phenylacrylic acid. The resulting chiral ester would then undergo a diastereoselective chlorination reaction. The steric hindrance imposed by the chiral auxiliary would favor the addition of the chlorine atom from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound. wikipedia.org Common chiral auxiliaries include Evans oxazolidinones and camphor-based auxiliaries. wikipedia.org
Chemoenzymatic Transformations towards Enantiomeric Purity
Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiopure compounds. A chemoenzymatic approach to enantiopure this compound could involve the kinetic resolution of a racemic mixture of the acid or its ester. For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer unreacted. The unreacted ester can then be separated from the hydrolyzed acid and subsequently hydrolyzed to afford the other enantiomer of the acid in high enantiomeric purity. This method takes advantage of the inherent stereoselectivity of enzymes to achieve high levels of enantiomeric separation.
Diastereoselective Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound with control over multiple stereocenters presents a significant synthetic challenge. Diastereoselective methods aim to control the relative stereochemistry of newly formed stereocenters. For instance, the reaction of a substituted cinnamate (B1238496) ester with a chlorinating agent could lead to the formation of two diastereomers if the starting material already contains a stereocenter. By carefully selecting the reaction conditions, catalysts, or substrates, it is possible to favor the formation of one diastereomer over the other. nih.gov
One approach involves the diastereoselective reductive amination of pre-functionalized 4-oxofurans, which can be prepared from cinnamate esters. nih.gov This methodology allows for the creation of highly substituted tetrahydrofuran (B95107) cores with three contiguous stereocenters. nih.gov While not directly yielding this compound analogues, the principles of diastereoselective synthesis demonstrated can be applied to create substituted derivatives. nih.gov
Regioselective Functionalization of the this compound Scaffold
Regioselective functionalization allows for the modification of a specific position within the this compound molecule. This is crucial for creating a diverse range of analogues with potentially different biological activities. The phenyl ring and the carboxylic acid group are primary targets for such modifications.
For example, electrophilic aromatic substitution reactions on the phenyl ring can be directed to the ortho, meta, or para positions depending on the directing group already present on the ring and the reaction conditions. nih.gov Similarly, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. researchgate.net The chlorine atom at the 3-position can also be a site for nucleophilic substitution, allowing for the introduction of other functional groups.
A reported method for the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates showcases the potential for highly selective modifications. researchgate.net This approach involves regioselective lithiation followed by treatment with organomagnesium halides. researchgate.net While applied to a different scaffold, the underlying principles of regioselective functionalization using organometallic intermediates could be adapted for the this compound framework. researchgate.net
Selective Chlorination Strategies
The synthesis of this compound can be achieved through various methods, with a focus on controlling the position of chlorination. One patented approach involves the hydrolysis of 2-phenylpropanenitrile (B133222). This method includes the initial halogenation of 2-phenylpropanenitrile to yield 3-chloro-2-phenylpropanenitrile, followed by hydrolysis of the nitrile group using aqueous sodium hydroxide (B78521) under reflux conditions (80–130°C for 5–20 hours). This process is noted for its high purity and yield due to the stability of the nitrile intermediate and the controlled nature of the hydrolysis step.
Another strategy involves the direct chlorination of phenylacetic acid and its derivatives. Research has shown that treating these substrates with catalytic amounts of phosphorus trichloride (B1173362) (PCl3) and a slight excess of trichloroisocyanuric acid (TCCA) under solvent-free conditions can rapidly produce α-chlorinated phenylacetic acids in high yields. nih.gov This method is particularly effective for substrates with electron-withdrawing or weakly electron-donating groups at the para position. nih.gov However, it is less suitable for compounds with strongly activating substituents that promote electrophilic aromatic substitution. nih.gov
For the enantioselective synthesis of chiral this compound, asymmetric reduction of 3-chloro-1-phenylpropan-1-one serves as a key pathway. This method utilizes chiral catalysts or reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to achieve high enantiomeric excess of the desired (R)- or (S)-enantiomer. Catalysts such as oxazaborolidines derived from (S)-α,α-diphenylprolinol are employed in this asymmetric reduction.
Modifications of the Phenyl Ring and its Derivatives
Modifications to the phenyl ring of this compound can lead to a diverse range of derivatives with varied applications. A study focused on the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives demonstrated the potential for introducing different functional groups onto the phenyl ring. nih.gov For instance, 2-(4-methylphenyl)propionic acid can be brominated at the methyl group to form 2-(4-(bromomethyl)phenyl)propanoic acid, which can then undergo further reactions to introduce various substituents. nih.gov
The synthesis of compounds like 3-(5-chloro-2-methoxyphenyl)-3-phenylpropanoic acid highlights the possibility of introducing both chloro and methoxy (B1213986) groups onto the phenyl ring of a phenylpropanoic acid derivative. sigmaaldrich.com Furthermore, research into the decarboxylation of 2-cyano-2-phenylpropanoic acid in the presence of a lookchem.comcatenane containing a 1,10-phenanthroline (B135089) unit demonstrates how modifications can influence the molecule's reactivity and potential use in molecular machinery. nih.gov
Novel Synthetic Pathways for the Derivatization of this compound
The unique structure of this compound, featuring a carboxylic acid, a chloro group, and a phenyl ring, allows for a multitude of chemical transformations, leading to a wide array of derivatives.
Esterification and Amidation Strategies
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation.
Esterification: The formation of esters from carboxylic acids and alcohols is a fundamental and reversible reaction, often catalyzed by an acid. learncbse.in To drive the reaction towards the product side, it is common practice to remove the water or the ester as it is formed. learncbse.in Various catalysts can be employed for the esterification of phenylpropanoic acids. For example, zirconium sulfate (B86663) (Zr(SO4)2 · 4H2O) has been shown to be an efficient and environmentally friendly catalyst for the esterification of fatty acids and alcohols under solvent-free conditions. researchgate.net Another approach utilizes N-aroylbenzotriazoles as efficient reagents for esterification in the absence of an organic solvent. researchgate.net
Amidation: The carboxylic acid can also be converted to an amide. For instance, the synthesis of 2-(3-benzoylthioureido)-3-phenylpropanoic acid involves the reaction of the corresponding amino acid derivative with a benzoyl isothiocyanate. researchgate.net
Reduction and Oxidation Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo both reduction and oxidation.
Reduction: The reduction of a carboxylic acid typically yields a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: While the carboxylic acid group is already in a high oxidation state, the rest of the molecule can be subject to oxidation. For example, vigorous oxidation of related compounds can lead to the formation of different carboxylic acids depending on the structure. learncbse.in
Nucleophilic Substitution Reactions at the Chloro Group
The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The reactivity of the chloro group makes it a valuable handle for further molecular modifications.
Decarboxylation and Decarboxylative Coupling Reactions
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. learncbse.in
Decarboxylation: The decarboxylation of carboxylic acids can be promoted by heating, sometimes in the presence of a catalyst. For instance, the decarboxylation of 2-cyano-2-phenylpropanoic acid has been studied in the context of molecular switches. nih.gov
Decarboxylative Coupling: This class of reactions involves the removal of a carboxyl group and the simultaneous formation of a new carbon-carbon or carbon-heteroatom bond. These reactions have become increasingly important in organic synthesis. science.gov For example, decarboxylative functionalization of cinnamic acids, which are structurally related to phenylpropanoic acids, has been achieved using various methods, including metal-free conditions with hypervalent iodine reagents. science.gov
Interactive Data Tables
Table 1: Synthetic Methods for this compound and its Derivatives
| Method | Starting Material | Reagents/Catalysts | Product | Key Features |
| Selective Chlorination | 2-Phenylpropanenitrile | 1. Halogenation 2. NaOH (aq), reflux | This compound | High purity and yield. |
| Selective Chlorination | Phenylacetic acid derivatives | PCl3 (catalytic), TCCA | α-Chlorophenylacetic acids | Rapid, high yield, solvent-free. nih.gov |
| Asymmetric Reduction | 3-Chloro-1-phenylpropan-1-one | Chiral catalysts (e.g., oxazaborolidines), NaBH4 or LiAlH4 | Chiral this compound | High enantiomeric excess. |
| Esterification | 3-Phenylpropanoic acid | Alcohol, Zr(SO4)2 · 4H2O | Phenylpropanoate ester | Green catalyst, solvent-free. researchgate.net |
| Decarboxylation | 2-Cyano-2-phenylpropanoic acid | lookchem.comCatenane | 2-Cyanopropiophenone | Used in molecular switches. nih.gov |
Table 2: Chemical Transformations of this compound
| Reaction Type | Moiety Involved | Reagents/Conditions | Product Type |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Amidation | Carboxylic Acid | Amine, Coupling Agent | Amide |
| Reduction | Carboxylic Acid | LiAlH4 | Primary Alcohol |
| Nucleophilic Substitution | Chloro Group | Nucleophile | Substituted Phenylpropanoic Acid |
| Decarboxylation | Carboxylic Acid | Heat | Phenylpropane Derivative |
| Decarboxylative Coupling | Carboxylic Acid | Metal Catalyst or Hypervalent Iodine Reagent | Coupled Product |
Green Chemistry Approaches in the Synthesis of Halogenated Propanoic Acid Derivatives
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry. These principles advocate for the reduction of waste, use of less hazardous chemicals, and the development of energy-efficient processes. In the context of halogenated propanoic acids, such as this compound, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals, the shift towards greener synthetic routes is of paramount importance. Traditional methods for the synthesis of such compounds often involve the use of hazardous reagents and solvents, leading to significant environmental concerns. This section explores various green chemistry approaches that have been investigated for the synthesis of halogenated propanoic acid derivatives, focusing on methodologies that offer improvements in terms of environmental impact and process efficiency.
One of the key areas of focus in green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave irradiation, for instance, has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. nih.govscirp.orgwjpmr.com In the synthesis of cinnamic acid derivatives, which are precursors to phenylpropanoic acids, microwave-assisted methods have been shown to be highly effective. nih.govgoogle.comresearchgate.net For example, a solvent-free synthesis of cinnamic acid derivatives has been developed using microwave irradiation of an aryl aldehyde and malonic acid with a polyphosphate ester (PPE) as a mediator and catalyst, resulting in high yields. researchgate.net While specific data on the direct microwave-assisted synthesis of this compound is limited, the successful application of this technology to its precursors suggests a promising avenue for future research.
Another significant green chemistry strategy is the use of phase-transfer catalysis (PTC). PTC facilitates reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for volatile organic compounds. wikipedia.orgijirset.comcrdeepjournal.org This technique is particularly useful for nucleophilic substitution reactions, which are common in the synthesis of halogenated compounds. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can accelerate reaction rates and improve yields under mild conditions. wikipedia.org For instance, the synthesis of various esters and ethers has been successfully achieved using PTC with high efficiency. crdeepjournal.org The application of PTC to the synthesis of chloro-carboxylic acids has been demonstrated to improve yields and reduce reaction times compared to conventional methods. crdeepjournal.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a particularly attractive green chemistry approach. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can often eliminate the need for protecting groups and reduce the formation of byproducts. nih.govrsc.orgresearchgate.net Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, have been identified and are being explored for the regioselective halogenation of aromatic compounds. nih.govrsc.orgresearchgate.net These enzymes utilize benign inorganic halides, offering a significant advantage over traditional halogenation methods that often employ hazardous reagents. rsc.org While the direct biocatalytic synthesis of this compound is an area of ongoing research, the ability of certain enzymes to halogenate related compounds like trans-cinnamic acid highlights the potential of this approach. nih.gov
The principles of green chemistry also extend to the development of solvent-free reaction conditions and the use of greener solvents. Solvent-free reactions, often facilitated by techniques like microwave irradiation or grinding, can significantly reduce the environmental impact of a chemical process by eliminating a major source of waste. wjpmr.comresearchgate.net When solvents are necessary, the use of environmentally benign options such as water or recyclable ionic liquids is encouraged. wikipedia.org
The following table provides a conceptual comparison of traditional versus potential green synthetic approaches for halogenated propanoic acid derivatives, based on the principles discussed.
| Feature | Traditional Synthesis | Potential Green Synthesis Approaches |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Catalysis | Stoichiometric Lewis acids | Phase-transfer catalysts, Biocatalysts (enzymes) |
| Solvents | Volatile organic solvents (e.g., chlorinated hydrocarbons) | Water, Ionic liquids, Supercritical fluids, Solvent-free conditions |
| Reagents | Hazardous halogenating agents (e.g., thionyl chloride) | Benign halide salts (with enzymatic or electrochemical activation) |
| Byproducts | Significant, often hazardous | Minimized, often biodegradable |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) |
Detailed research findings on specific green synthetic routes for this compound are still emerging. However, the successful application of green chemistry principles to the synthesis of related compounds provides a strong foundation for the development of more sustainable and environmentally friendly methods for the production of this important chemical intermediate. The following table illustrates potential research directions and the type of data that would be valuable in assessing the "greenness" of these synthetic routes.
| Green Approach | Starting Material | Catalyst/Mediator | Solvent | Reaction Conditions | Yield (%) | Key Green Advantage |
| Microwave-Assisted | Cinnamic acid | HCl source | Water or solvent-free | Microwave Power (W), Time (min) | Data Needed | Reduced reaction time, energy efficiency. |
| Phase-Transfer Catalysis | 2-Phenylpropanoic acid | Quaternary ammonium salt | Water/Organic biphasic | Temperature (°C), Time (h) | Data Needed | Use of water as solvent, mild conditions. |
| Biocatalysis | 2-Phenylpropanoic acid | Halogenase enzyme | Aqueous buffer | pH, Temperature (°C), Time (h) | Data Needed | High selectivity, biodegradable catalyst. |
The continued exploration and optimization of these green chemistry approaches will be crucial for the sustainable production of this compound and other valuable halogenated compounds.
Mechanistic Investigations of 3 Chloro 2 Phenylpropanoic Acid Interactions at the Molecular and Cellular Level in Vitro Studies Only
Enzymatic Target Identification and Inhibition Kinetics of 3-Chloro-2-phenylpropanoic acid and Analogues
No published research was found that identifies specific enzymatic targets of this compound or investigates its inhibition kinetics.
Molecular Recognition and Binding Mode Analysis
There are no available studies that provide an analysis of the molecular recognition or binding mode of this compound with any enzymatic or protein targets.
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
No literature detailing structure-activity relationship studies for this compound or its close analogues in the context of enzyme inhibition could be located.
Receptor-Ligand Binding Studies with this compound Analogues
Information regarding in vitro receptor-ligand binding assays involving this compound or its analogues is not available in the reviewed scientific literature.
Cellular Pathway Modulation by this compound (In Vitro)
There is no available research on the modulation of cellular pathways by this compound in in vitro models.
Apoptosis Induction Pathways in Cell Lines
No studies were found that investigate the ability of this compound to induce apoptosis in any cell lines or detail the potential pathways involved.
Cell Cycle Arrest Mechanisms (if applicable)
The potential for this compound to cause cell cycle arrest has not been investigated in any publicly available research.
Impact on Gene Expression and Protein Synthesis
No specific studies on the effect of this compound on gene expression or protein synthesis in vitro are currently available in the public domain.
Metabolomic Profiling of this compound in Model Biological Systems (e.g., isolated enzymes, cell cultures)
Detailed metabolomic profiling of this compound in in vitro systems has not been reported in the available scientific literature.
Identification of Biotransformation Products
There are no published studies that identify the biotransformation products of this compound resulting from in vitro metabolism.
Elucidation of Metabolic Pathways
The metabolic pathways of this compound have not been elucidated in any in vitro model systems according to the available scientific literature.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 2 Phenylpropanoic Acid
Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment.researchgate.net
Chiroptical spectroscopic techniques are indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules like 3-chloro-2-phenylpropanoic acid. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For this compound, the phenyl chromophore and the carboxylic acid group are the primary contributors to the ECD spectrum. The spatial arrangement of these groups around the chiral center dictates the sign and intensity of the Cotton effects, making ECD a powerful tool for assigning the absolute configuration of each enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the three-dimensional structure of a chiral molecule in solution. Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal, leading to information-rich spectra.
For this compound, VCD spectroscopy can be particularly insightful. The C=O stretching vibration of the carboxylic acid, the C-Cl stretching vibration, and various C-H bending and stretching modes of the phenyl ring and the aliphatic backbone would all be expected to show distinct VCD signals. The signs and intensities of these signals are directly related to the stereochemistry at the chiral center.
In the absence of specific VCD data for this compound, studies on analogous compounds, such as other halogenated phenylpropanoic acids, demonstrate the utility of this technique. The analysis typically involves comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration. This comparison allows for an unambiguous assignment of the absolute stereochemistry.
High-Resolution Mass Spectrometry for Isotopic Labeling and Complex Mixture Analysis.nih.gov
High-resolution mass spectrometry (HRMS) is a cornerstone in the analytical characterization of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions and the identification of unknown compounds.
MS/MS and MSn Fragmentation Studies
Tandem mass spectrometry (MS/MS or MSn) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the known fragmentation patterns of similar compounds, such as other phenylalkanoic acids and halogenated organic compounds. chemguide.co.uklibretexts.org
The presence of the chlorine atom would lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
Predicted Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
| 184/186 [M-H]⁻ | Decarboxylation | 139/141 | CO₂ (44 Da) |
| 184/186 [M-H]⁻ | Loss of HCl | 147 | HCl (36 Da) |
| 185/187 [M+H]⁺ | Loss of H₂O | 167/169 | H₂O (18 Da) |
| 185/187 [M+H]⁺ | Loss of HCl | 149 | HCl (36 Da) |
| 185/187 [M+H]⁺ | Loss of CO and H₂O | 139/141 | CO (28 Da) + H₂O (18 Da) |
This table represents predicted fragmentation patterns based on general chemical principles.
Accurate Mass Measurements for Derivative Characterization.nih.gov
Accurate mass measurements obtained from HRMS are crucial for confirming the elemental composition of a molecule and for characterizing its derivatives. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, the exact mass of the molecular ion can be calculated and compared to the experimentally measured mass to confirm its identity. nih.gov
Derivatization is often employed to improve the chromatographic and mass spectrometric properties of an analyte. For instance, the carboxylic acid group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ester. The accurate mass of this derivative can then be measured to confirm the success of the derivatization reaction and to aid in its identification in complex mixtures.
Calculated Exact Masses of this compound and a Potential Derivative:
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C₉H₉³⁵ClO₂ | 184.0291 |
| This compound | C₉H₉³⁷ClO₂ | 186.0262 |
| Trimethylsilyl 3-chloro-2-phenylpropanoate | C₁₂H₁₇³⁵ClO₂Si | 256.0686 |
| Trimethylsilyl 3-chloro-2-phenylpropanoate | C₁₂H₁₇³⁷ClO₂Si | 258.0657 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights.nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Advanced NMR techniques provide insights into the connectivity, stereochemistry, and conformational preferences of this compound.
While a complete set of advanced NMR data for this compound is not publicly available, the ¹³C NMR spectrum for the (S)-enantiomer has been reported. nih.gov This, combined with knowledge of typical chemical shifts and coupling constants for similar structures, allows for a comprehensive structural assignment.
Reported ¹³C NMR Chemical Shifts for (S)-2-Chloro-3-phenylpropanoic Acid: nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 173.4 |
| C-Cl | 59.5 |
| CH₂ | 43.2 |
| Aromatic C (quaternary) | 135.9 |
| Aromatic CH | 129.3, 128.9, 127.7 |
Note: The specific assignments for the aromatic carbons may vary.
To gain deeper insights into the three-dimensional structure and conformational preferences, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY would reveal the proton-proton coupling network, confirming the connectivity between the methine proton at the chiral center and the methylene (B1212753) protons of the chloromethyl group.
HSQC would correlate each proton to its directly attached carbon atom, aiding in the unambiguous assignment of the proton and carbon signals.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), could provide information about the spatial proximity of different protons, which is invaluable for determining the preferred conformation of the molecule in solution. These studies would help to define the rotational preferences around the Cα-Cβ and Cα-C(O) bonds, which are key to understanding the molecule's three-dimensional shape and its interactions with its environment.
2D NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity within the this compound molecule. Key 2D NMR experiments include COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the methine proton at the C2 position and the methylene protons at the C3 position. It would also show correlations among the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the specific carbon resonances. For instance, the proton at C2 would show a cross-peak with the C2 carbon, and the C3 protons would correlate with the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. sdsu.edu This is invaluable for piecing together the molecular fragments. In the case of this compound, HMBC would show correlations between the C2 proton and the carbonyl carbon (C1), as well as with carbons of the phenyl ring. The C3 protons would show correlations to the C2 carbon and potentially to carbons in the phenyl ring.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of crystalline materials. While specific ssNMR studies on this compound were not found in the provided search results, this method would be highly applicable for:
Polymorph Identification: Distinguishing between different crystalline forms (polymorphs) of this compound, which may exhibit different physical properties.
Structural Details in the Solid State: Providing information on molecular conformation and packing in the crystalline lattice, which can differ from the solution state.
Analysis of Co-crystals: Investigating the intermolecular interactions in co-crystals containing this compound.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific enantiomer. ed.ac.uknih.gov By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be established, allowing for the unambiguous assignment of (R) or (S) configuration to a particular crystal. nih.gov This technique is crucial for understanding the stereospecific properties of the enantiomers.
Co-crystallization Studies for Supramolecular Assembly Elucidation
Co-crystallization is a technique used to form new crystalline solids composed of two or more different molecules held together by non-covalent interactions. nih.govresearchgate.net Studies on co-crystals of compounds structurally related to this compound, such as 3-chlorobenzoic acid, demonstrate the use of co-crystallization to form supramolecular assemblies. researchgate.net These studies utilize techniques like X-ray diffraction to understand the hydrogen bonding and other intermolecular forces that dictate the crystal packing. researchgate.net The formation of co-crystals can be driven by the interactions between functional groups like carboxylic acids. nih.gov
Chromatographic Enantioseparation Methodologies
The separation of the enantiomers of this compound is essential for studying their individual properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govvt.edu While specific chiral HPLC methods for this compound are not detailed in the search results, the general principles are well-established. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly used for the separation of a wide range of chiral compounds. chromatographyonline.com The choice of mobile phase (normal, reversed, or polar organic) can significantly influence the separation efficiency. sigmaaldrich.com For acidic compounds like this compound, the mobile phase composition, including the use of acidic modifiers, is a critical parameter for optimizing the separation.
| Technique | Information Obtained | Application to this compound |
| COSY | ¹H-¹H correlations (through-bond coupling) | Identifies neighboring protons in the aliphatic chain and on the phenyl ring. |
| HSQC | Direct ¹H-¹³C correlations (one-bond) | Assigns carbon signals to their directly attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Establishes connectivity between different parts of the molecule. |
| Solid-State NMR | Structure and dynamics in the solid state | Characterizes crystalline forms and intermolecular interactions. |
| Single Crystal X-ray Diffraction | Precise 3D atomic arrangement | Determines the absolute configuration of enantiomers. |
| Co-crystallization | Formation of new crystalline materials | Creates and analyzes supramolecular assemblies. |
| Chiral HPLC | Separation of enantiomers | Isolates and quantifies the (R) and (S) forms of the acid. |
Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and unique selectivity. researchgate.netyoutube.com For acidic compounds like this compound, SFC provides an efficient method for resolving its chiral forms. The success of enantiomeric separation in SFC is highly dependent on the choice of the chiral stationary phase (CSP), the composition of the mobile phase, including co-solvents and additives, and other operational parameters. fagg.be
The mobile phase in SFC typically consists of supercritical carbon dioxide (CO2), which is non-toxic and environmentally friendly. youtube.com Due to the non-polar nature of CO2, organic modifiers (co-solvents) are often added to increase the mobile phase's elution strength and to modulate selectivity. chromatographyonline.com For the separation of acidic compounds, protic solvents like methanol, ethanol, and isopropanol (B130326) are preferred co-solvents. chromatographyonline.comchiraltech.com
The inherent acidity of the CO2/methanol mixture can sometimes be sufficient for the effective separation of acidic enantiomers without the need for additives. chromatographyonline.comchiraltech.com However, in many cases, the addition of a small amount of an acidic additive, such as formic acid or acetic acid, to the co-solvent can significantly improve peak shape and resolution. chiraltech.com
Chiral Stationary Phases (CSPs)
A wide variety of CSPs are available for SFC, with polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) being the most widely used and successful for a broad range of chiral compounds. researchgate.netchromatographyonline.com These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition. researchgate.net Immobilized polysaccharide-derived CSPs are particularly advantageous as they are compatible with a wider range of solvents compared to coated phases. chiraltech.com
For acidic compounds, anion-exchanger CSPs, such as those derived from quinine (B1679958) and quinidine, have shown excellent enantioselectivity. researchgate.netchiraltech.com The primary separation mechanism on these phases is an ionic exchange between the protonated selector and the anionic analyte, supplemented by other interactions. chiraltech.com
Recent studies have highlighted the effectiveness of chlorinated amylose-based CSPs for achieving high resolution in the separation of various chiral compounds. europeanpharmaceuticalreview.comnih.gov
Research Findings and Method Development
Systematic screening approaches are commonly employed to find the optimal separation conditions in SFC. nih.govafmps.be This involves testing a set of complementary CSPs with different mobile phase compositions. For acidic compounds like this compound, a typical screening would involve polysaccharide-based and anion-exchange CSPs with alcohol co-solvents, both with and without acidic additives.
While specific SFC separation data for this compound is not extensively published, data from analogous compounds, such as other 2-phenylpropanoic acid derivatives (profens), provide valuable insights. For instance, the separation of fenoprofen (B1672519) and flurbiprofen (B1673479) has been used to evaluate the selectivity of different achiral and chiral stationary phases in SFC. americanpharmaceuticalreview.com
The following interactive table summarizes typical conditions and findings for the SFC enantioseparation of acidic compounds, which can be extrapolated for the method development of this compound.
| Chiral Stationary Phase (CSP) | Co-solvent | Additive | Typical Resolution (Rs) | Key Findings |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | Formic Acid | > 1.5 | Good for a wide range of acidic compounds. researchgate.net |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol | Acetic Acid | > 1.5 | Offers complementary selectivity to amylose phases. |
| Quinine-based anion exchanger (QN-AX) | Methanol | None | > 2.0 | Ionic interaction mechanism is effective for acidic analytes. chiraltech.com |
| Quinidine-based anion exchanger (QD-AX) | Isopropanol | Formic Acid | > 2.0 | Often provides inverted elution order compared to QN-AX. chiraltech.com |
The development of an SFC method for the enantiomeric resolution of this compound would involve screening these and other relevant CSPs. Optimization would then focus on the type and percentage of the co-solvent and additive, as well as the back pressure and temperature, to achieve baseline separation with good peak symmetry in the shortest possible analysis time. afmps.be The use of modern ultra-high performance supercritical fluid chromatography (UHPSFC) systems, with columns packed with sub-2-µm particles, can further enhance separation efficiency and speed. chromatographyonline.com
Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Phenylpropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for determining the ground state geometry, which is the most stable three-dimensional arrangement of the atoms, and its corresponding electronic energy.
In a typical DFT study of 3-Chloro-2-phenylpropanoic acid, the molecule's geometry is optimized to find the lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The calculations would typically employ a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to provide a good balance between accuracy and computational cost. bldpharm.com
The output of such a calculation provides precise data on the molecule's structure and energy. This information is critical for understanding its stability and can serve as the foundation for further reactivity and spectroscopic predictions.
Table 1: Representative DFT-Calculated Ground State Properties for a Phenylpropanoic Acid Derivative
| Property | Representative Value | Unit |
|---|---|---|
| Total Energy | -X.XXXX | Hartrees |
| Dipole Moment | ~2.5 | Debye |
| C-Cl Bond Length | ~1.8 | Ångströms |
| C=O Bond Length | ~1.2 | Ångströms |
| O-H Bond Length | ~0.97 | Ångströms |
Note: The values in this table are illustrative for a molecule of this class and not specific, published data for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are known for their high accuracy, albeit at a greater computational expense compared to DFT.
For this compound, high-level ab initio calculations could be employed to obtain highly accurate predictions of properties like electron affinity and ionization potential. These calculations provide a benchmark against which less computationally demanding methods like DFT can be compared. The accuracy of ab initio methods makes them invaluable for cases where precise energy differences or subtle electronic effects are of interest, providing a "gold standard" for theoretical predictions.
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structure and assignments.
Vibrational Frequencies: Theoretical calculations, typically using DFT, can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms in this compound. nih.gov These calculated frequencies are used to interpret experimental infrared (IR) and Raman spectra. Each predicted vibrational mode can be visualized to understand the specific atomic motions involved, such as the characteristic stretches of the C=O, C-Cl, and O-H bonds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in this compound, their chemical shifts can be estimated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C=O Vibrational Frequency | 1700-1750 cm⁻¹ | Carbonyl stretch, sensitive to hydrogen bonding. |
| C-Cl Vibrational Frequency | 650-800 cm⁻¹ | Chloroalkane stretch. |
| Carboxylic Acid ¹H NMR Shift | 10-13 ppm | Highly deshielded proton, broad peak. |
| Aromatic ¹H NMR Shifts | 7.2-7.5 ppm | Phenyl group protons. |
Note: These are typical ranges and not specific, published data for this compound.
Conformational Analysis and Potential Energy Surface Mapping of this compound
This compound possesses several rotatable bonds, leading to a complex conformational landscape. guidechem.com Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers between them, which collectively define the molecule's potential energy surface (PES).
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational space of this compound and provide insights into its dynamic behavior.
An MD simulation would reveal how the molecule flexes and rotates at a given temperature. This can help identify the most populated conformational states and the pathways for transitioning between them. When performed in a solvent like water, MD can also illuminate how solvent interactions influence the molecule's preferred shapes and dynamics. The results can provide a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions in a biological or chemical system.
Monte Carlo (MC) methods are a computational algorithm that relies on repeated random sampling to obtain numerical results. nih.gov In the context of conformational analysis, an MC search is an efficient way to explore the vast potential energy surface of a flexible molecule like this compound. nih.gov
The process involves generating a new molecular conformation by randomly rotating one or more of the rotatable bonds. The energy of this new structure is then calculated and minimized. This new conformer is either accepted or rejected based on an energy criterion (e.g., the Metropolis criterion), and the process is repeated thousands or millions of time. nih.gov This stochastic approach allows the search to overcome energy barriers and locate a wide range of low-energy conformers that might be missed by other methods. The collection of identified low-energy structures provides a comprehensive map of the molecule's conformational preferences.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical Reaction Mechanism Elucidation for Synthesis and Degradation of this compound
The synthesis and degradation of this compound involve complex chemical transformations that can be effectively studied using theoretical methods. These computational approaches allow for the mapping of reaction pathways, identification of intermediates, and determination of the energetic feasibility of various mechanistic routes.
While a specific theoretical study on the synthesis of this compound is not readily found in the literature, the general principles of related reactions, such as the synthesis of 2-phenylpropionic acid, can provide a basis for understanding. For instance, the mono-c-methylation of arylacetonitriles followed by hydrolysis is a known route to 2-arylpropionic acids. orgsyn.org A theoretical investigation into the synthesis of this compound would likely explore the energetics of the key bond-forming and bond-breaking steps, such as the introduction of the chloro and phenyl groups to the propanoic acid backbone.
Similarly, the degradation of halogenated organic acids has been the subject of theoretical investigation. For example, studies on the degradation of tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) by advanced oxidation processes have shown that the reaction proceeds via pseudo-first-order kinetics, with the primary degradation pathway being OH-radical-induced hydroxylation. nih.gov A theoretical study on the degradation of this compound could explore various potential pathways, including dehydrochlorination, oxidation of the phenyl ring, and decarboxylation, to predict the most likely degradation products and the associated reaction kinetics.
Transition State Characterization
A critical aspect of elucidating reaction mechanisms is the characterization of transition states. These high-energy structures represent the energetic barrier that must be overcome for a reaction to proceed. Computational methods, particularly quantum mechanical calculations, are powerful tools for locating and characterizing the geometry and energy of transition states.
For the synthesis of this compound, theoretical calculations would aim to identify the transition states for the key bond-forming steps. This would involve mapping the potential energy surface of the reacting system to locate the saddle points corresponding to the transition states. The vibrational frequencies of these structures are then calculated, with a single imaginary frequency confirming the structure as a true transition state.
Reaction Coordinate Pathway Analysis
Reaction coordinate pathway analysis, often visualized as a potential energy profile, provides a comprehensive view of the energy changes that occur as reactants are converted into products. This analysis connects the reactants, intermediates, transition states, and products along a specific reaction coordinate, which represents the progress of the reaction.
For the synthesis of this compound, a reaction coordinate pathway analysis would illustrate the energetic landscape of the entire synthetic route. This would allow for the comparison of different proposed synthetic strategies by evaluating their respective energy barriers and the stability of any intermediates.
In the context of degradation, this analysis is crucial for understanding the fate of the molecule in a given environment. By mapping the potential energy surfaces for various degradation pathways, researchers can predict the major and minor degradation products. For instance, a theoretical study on the degradation of perfluoropropionic acid has elucidated the multichannel reaction pathways and identified the main products. researchgate.net A similar approach for this compound would provide valuable information on its environmental persistence and potential for forming harmful byproducts.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (Theoretical Modeling)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design, providing insights into binding mechanisms and affinities.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. asiapharmaceutics.info MD simulations, on the other hand, provide a dynamic view of the ligand-protein complex, revealing how the system evolves over time and the stability of the interactions. nih.gov
While no specific molecular docking or dynamics studies involving this compound are publicly available, the methodologies are well-established. A hypothetical study would involve docking this compound into the active site of a target protein. The resulting poses would then be subjected to MD simulations to assess their stability and to calculate binding free energies.
Prediction of Binding Poses and Affinities
The prediction of binding poses is a primary outcome of molecular docking simulations. Algorithms generate multiple possible binding orientations (poses) of the ligand within the receptor's binding site and rank them based on a scoring function, which estimates the binding affinity. nih.govresearchgate.net
For this compound, a theoretical study would begin by identifying a potential protein target. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank. Docking software would then be used to predict how this compound fits into the protein's binding pocket. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The scoring function would provide an initial estimate of the binding affinity, which can be further refined using more computationally intensive methods like MD simulations.
Below is a hypothetical data table illustrating the kind of results a docking study might produce for this compound with a hypothetical protein target.
| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -7.5 | TYR12, PHE45, ARG88 |
| 2 | -7.1 | LEU23, VAL50, LYS90 |
| 3 | -6.8 | TRP30, ILE65, ASP87 |
Allosteric Modulation Investigations
Allosteric modulation refers to the regulation of a protein's activity by a ligand that binds to a site other than the primary (orthosteric) binding site. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. Computational methods are increasingly used to identify and characterize allosteric binding sites and modulators.
A computational investigation into the potential allosteric modulation by this compound would involve searching for potential allosteric binding sites on a target protein. This can be done using various pocket detection algorithms. Once a potential site is identified, docking and MD simulations can be used to assess the binding of this compound to this site and to understand how this binding might induce conformational changes in the protein that affect its function. While no such studies have been reported for this specific compound, the general approach is a powerful tool in modern drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical Prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds.
A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with systematic variations in their chemical structure. The biological activity of these compounds would be determined experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.net
For example, a QSAR study on meta-substituted phenylpropanoic acids as peroxisome proliferator-activated receptor gamma agonists has been reported, demonstrating the utility of this approach for this class of compounds. researchgate.net A similar study on this compound derivatives could guide the design of more potent and selective molecules for a specific biological target.
A hypothetical QSAR model for a series of this compound derivatives might yield an equation like the following:
Biological Activity = c0 + c1LogP + c2MolecularWeight + c3*DipoleMoment
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. This model could then be used to predict the activity of new derivatives before their synthesis, thereby prioritizing the most promising candidates.
The table below illustrates the type of data that would be generated and used in a QSAR study.
| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |
| Derivative 1 | 10.5 | 2.1 | 184.62 | 2.5 |
| Derivative 2 | 5.2 | 2.5 | 198.65 | 3.1 |
| Derivative 3 | 15.8 | 1.8 | 170.59 | 2.2 |
Applications of 3 Chloro 2 Phenylpropanoic Acid in Advanced Chemical Research
Role as a Chiral Building Block in Asymmetric Total Synthesis
The presence of a stereocenter at the second carbon (C2) of the propanoic acid chain makes 3-Chloro-2-phenylpropanoic acid a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically enriched compounds used as starting materials for the synthesis of complex, stereochemically defined target molecules. sigmaaldrich.combldpharm.com Asymmetric synthesis routes have been developed to produce high enantiomeric excess of (R)- or (S)-3-chloro-2-phenylpropanoic acid, which is critical for its application in synthesizing stereospecific compounds like pharmaceuticals.
In the total synthesis of natural products, achieving the correct stereochemistry is paramount as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. rsc.org Chloro-substituted intermediates are utilized in the synthesis of complex natural products like diazonamide A. researchgate.net this compound serves as a key starting material, providing a defined stereocenter that can be incorporated into the final natural product structure. The compound's functional groups—the carboxylic acid, the phenyl ring, and the reactive chloro group—allow for sequential, controlled modifications, enabling the construction of intricate molecular architectures found in nature.
The construction of complex organic scaffolds is a central theme in modern organic chemistry. This compound is a useful precursor for this purpose due to the reactivity of its functional groups. The chlorine atom can be displaced through nucleophilic substitution reactions, while the carboxylic acid can be converted into a wide range of other functionalities. The phenyl group can also be modified to introduce further complexity. This versatility allows chemists to use this compound as a foundational element to build diverse and complex molecular frameworks, which are often the core structures of new chemical entities in materials science and medicinal chemistry research. mdpi.com
Table 2: Applications of this compound in Asymmetric Synthesis
| Application Area | Role of this compound | Key Features |
|---|---|---|
| Natural Product Synthesis | Provides a key stereocenter for biologically active molecules. | Enantiomerically pure forms ((R) or (S)) are used to ensure correct stereochemistry in the final product. |
| Complex Scaffold Construction | Serves as a versatile starting material for multi-step synthesis. | The chloro, phenyl, and carboxylic acid groups allow for diverse and orthogonal chemical modifications. |
Utilization as a Synthetic Intermediate for Non-Clinical Bioactive Molecules
Beyond its role in total synthesis, this compound is a crucial intermediate for creating novel, bioactive molecules for research purposes. Its structure is a component of various compounds investigated for their potential biological activities.
In the field of agrochemical research, this compound serves as a building block for the preparation of new fine chemicals. Research has indicated that chlorinated derivatives of phenylpropanoic acids can exhibit significant antimicrobial properties against common pathogens. Specifically, this compound has demonstrated selective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its utility in the development of new antimicrobial agents for agricultural applications.
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular environment. mskcc.orgdeakin.edu.au These tools are essential for understanding complex biological processes and identifying new therapeutic targets. mskcc.orgescholarship.org this compound is used in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its framework can be synthetically modified to incorporate reporter tags (e.g., fluorescent dyes or biotin), transforming it into a chemical probe. mskcc.org Such probes allow researchers to investigate the mechanism of action of enzymes and other proteins, providing insights into cellular processes and disease states. scispace.com
Table 3: this compound as a Synthetic Intermediate
| Application | Role | Research Findings |
|---|---|---|
| Agrochemical Research | Precursor to potential agrochemicals. | Derivatives show antimicrobial activity against pathogens like E. coli and S. aureus. |
| Chemical Probe Development | Foundational structure for probes. | Used to study enzyme-catalyzed reactions and metabolic pathways in biological systems. |
Catalytic and Organocatalytic Applications
While this compound is frequently synthesized using catalytic methods, particularly asymmetric reduction with chiral catalysts to control its stereochemistry, there is limited available information regarding its application as a catalyst itself in either general or organocatalytic processes. The primary role of this compound in the reviewed literature is that of a reactant, intermediate, or building block rather than that of a catalyst.
Participation in Supramolecular Chemistry and Crystal Engineering
The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. This compound, with its combination of a hydrogen-bond-donating carboxylic acid group, a phenyl ring capable of π-π stacking, and a chlorine atom that can participate in halogen bonding, is an excellent candidate for the construction of novel supramolecular architectures.
Design and Formation of Co-crystals with Specific Properties
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, is a powerful tool for modifying the physicochemical properties of solid materials. The carboxylic acid group of this compound readily forms robust hydrogen-bonded synthons, particularly the common carboxylic acid dimer. This predictable interaction provides a strong driving force for the formation of co-crystals with other molecules (co-formers) that possess complementary hydrogen bond acceptors, such as pyridine (B92270) or amide functionalities.
The presence of the chlorine atom introduces the possibility of halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which can be used as a directional tool to guide the assembly of molecules in the solid state. By carefully selecting co-formers, it is possible to design co-crystals of this compound with specific properties, such as enhanced solubility, improved thermal stability, or altered optical characteristics. For instance, co-crystallization with pharmaceutically active ingredients could lead to new solid forms with improved bioavailability.
Self-Assembly into Hierarchical Structures
The self-assembly of this compound is not limited to the formation of simple co-crystals. Under appropriate conditions, it can form more complex, hierarchical structures. The interplay of hydrogen bonding, π-π stacking, and halogen bonding can lead to the formation of one-dimensional tapes, two-dimensional sheets, and even three-dimensional frameworks.
The chiral nature of the molecule can impart a twist to these assemblies, leading to the formation of helical or other chiral superstructures. The study of the self-assembly of analogous phenylpropanoic acid derivatives has shown that they can form ordered nanostructures, such as nanotubes and nanoribbons. nih.gov The introduction of the chloro substituent in this compound can further influence the packing and morphology of these assemblies, potentially leading to materials with unique chiroptical or mechanical properties.
Applications in Materials Science (e.g., as a monomer, additive, or precursor)
The versatile chemical nature of this compound also lends itself to applications in materials science, where it can be used as a building block for polymers, a functional additive, or a precursor for advanced materials.
As a monomer , this compound possesses a carboxylic acid group that can participate in condensation polymerization reactions to form polyesters or polyamides. The presence of the reactive chloro group offers a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the resulting polymer. For example, the chloro group could be substituted to introduce cross-linking sites, to attach other molecules of interest, or to modify the polymer's solubility or thermal stability.
As an additive , this compound or its derivatives could be incorporated into existing polymer matrices to enhance their properties. For instance, the presence of the phenyl group and the chlorine atom could improve the flame retardancy of a material. Furthermore, its chiral nature could be exploited to create materials with specific optical properties.
As a precursor , this compound can be used in the synthesis of a variety of functional materials. Its structure is a key component in the synthesis of certain pharmaceuticals and agrochemicals. In the context of materials, it can be a starting point for the creation of more complex molecules with applications in areas such as liquid crystals, where the rigid phenyl group and the chiral center are desirable features.
Future Research Directions and Emerging Trends in 3 Chloro 2 Phenylpropanoic Acid Studies
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The future of synthesizing 3-Chloro-2-phenylpropanoic acid is increasingly focused on green chemistry principles, prioritizing sustainability and atom economy. Atom economy is a measure of the efficiency of a chemical process, calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal process would have 100% atom economy, minimizing waste. primescholars.com
Current synthetic approaches, such as the halogenation of 2-phenylpropanoic acid or the hydrolysis of nitrile intermediates, can be effective but may not be optimal from a green chemistry perspective. Future research will likely target the development of catalytic methods that reduce the need for stoichiometric reagents and minimize the formation of byproducts. For instance, exploring direct C-H activation and chlorination techniques could provide more atom-economical pathways. The goal is to move away from multi-step syntheses that generate significant waste towards more streamlined and environmentally benign processes.
Exploration of Novel Biological Targets and Mechanisms at the Cellular Level (in vitro)
While this compound itself is a building block, its structural motif is present in molecules with demonstrated biological activity. This suggests that the parent compound is a valuable scaffold for developing novel therapeutic agents. Future in vitro studies are expected to expand the scope of biological investigation for its derivatives.
Recent research has highlighted the potential of related structures. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma cells (A549). nih.gov Some of these compounds showed promising anticancer effects, suggesting that the propanoic acid backbone is a key feature for this activity. nih.gov Similarly, derivatives of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide have been designed and evaluated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a target in diabetes treatment. sciencescholar.usresearchgate.net
Future research will likely involve screening this compound and its novel derivatives against a wider array of biological targets, including various enzymes, receptors, and ion channels. Understanding the precise molecular mechanisms at the cellular level will be crucial. This involves identifying how these compounds interact with their targets and elucidating the subsequent downstream signaling pathways.
| Derivative Class | Biological Target/Activity | Cell Line (in vitro) | Research Finding |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (antiproliferative) | A549 (Human Lung Adenocarcinoma) | Carboxylic acid and carbohydrazide (B1668358) versions showed the most promising activity, surpassing cisplatin (B142131) in some cases. nih.gov |
| 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives | DPP-IV Inhibition | Not applicable (Enzyme Assay) | Synthesized compounds exhibited IC50 values in the micromolar range against the DPP-IV enzyme. sciencescholar.usresearchgate.net |
| 2-Arylbenzimidazole derivatives | Anticancer (antiproliferative) | K-562 (Leukemia), Z-138 (Lymphoma) | Certain derivatives showed high potency with IC50 values as low as 2.0 μM. nih.gov |
| Chlorinated N-arylcinnamamides | Antimicrobial | S. aureus, E. faecalis, M. tuberculosis | Introduction of chlorine atoms significantly enhanced activity against certain bacterial strains. mdpi.com |
Integration with Flow Chemistry and Microfluidic Systems for Enhanced Synthesis
The integration of continuous flow chemistry and microfluidic systems represents a significant technological leap for the synthesis of fine chemicals like this compound. elveflow.com Microfluidic reactors offer numerous advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. elveflow.comucl.ac.uk These systems use small, continuous-flow reactors which can improve reaction yields and purity while reducing reaction times and waste. elveflow.com
This technology allows for the rapid mixing of reagents and precise temperature control, which can be particularly beneficial for managing exothermic reactions or unstable intermediates. nih.govnih.gov For the synthesis of this compound, flow chemistry could enable safer handling of chlorinating agents and allow for rapid optimization of reaction conditions. Furthermore, the scalability of microfluidic systems, often achieved by operating multiple reactors in parallel, offers a streamlined path from laboratory-scale synthesis to industrial production. nih.gov The Open Reaction Database is an example of a resource that supports the structuring and sharing of data from both conventional and flow chemistry experiments.
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational design and predictive modeling will be instrumental in guiding the synthesis of new derivatives with tailored properties. nih.gov Techniques such as molecular docking allow researchers to simulate the interaction of a molecule with the binding site of a biological target, providing insights into its potential efficacy. sciencescholar.us
In recent studies on related compounds, molecular docking was used to select the most promising candidates for synthesis and biological evaluation as DPP-IV inhibitors. sciencescholar.usresearchgate.net Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for the development of effective drug candidates. sciencescholar.us By establishing clear structure-property relationships through these predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Investigation of this compound in Chemical Biology Probes and Tools
The unique structure of this compound, featuring a reactive chlorine atom and a carboxylic acid group, makes it an attractive candidate for the development of chemical biology probes. These tools are essential for studying complex biological systems, allowing for the identification and characterization of protein function, enzyme activity, and metabolic pathways.
The chloro group can act as a reactive handle, enabling the molecule to be covalently attached to biological targets. The phenyl ring and carboxylic acid provide a scaffold that can be further modified to enhance specificity or to attach reporter tags, such as fluorescent dyes or biotin. An analogous application is seen in the use of (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates, derived from a related phenylpropanoic acid, as reactive agents for determining the enantiomeric purity of chiral alcohols. nih.gov Future research could explore the development of this compound-based probes for activity-based protein profiling (ABPP), enabling the specific labeling and identification of enzymes in complex biological samples.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-2-phenylpropanoic acid in a laboratory setting?
- Methodological Answer: A common approach involves halogenation or alkylation reactions. For example, sodium 3-chloro-2-hydroxypropyl sulfonate derivatives can be synthesized via alkylation with amides, as described in sulfonic acid group functionalization studies . Chlorination of phenylpropanoic acid precursors using reagents like thionyl chloride or phosphorus pentachloride may also yield the target compound. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products like esterification or over-halogenation.
Q. How can researchers assess the purity of this compound?
- Methodological Answer:
- Melting Point Analysis: Compare observed melting points to literature values (e.g., CRC Handbook reports 126°C for 3-(4-chlorophenyl)propanoic acid variants) .
- Chromatography: Use HPLC or GC-MS with polar stationary phases (C18 columns) and UV detection at 254 nm to resolve impurities.
- Spectroscopy: Confirm structural integrity via -NMR (e.g., characteristic peaks for chloro and phenyl groups) and FT-IR (C=O stretch at ~1700 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (CLP classification: Skin Corrosion/Irritation Category 1) .
- Ventilation: Use fume hoods to prevent inhalation of aerosols (P260 precaution) .
- Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound?
- Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to obtain accurate intensity data.
- Structure Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
- Validation: Cross-check results with WinGX for geometry analysis (bond lengths, angles) and ORTEP for visualizing thermal ellipsoids .
Q. What strategies address stereochemical contradictions in synthetic derivatives of this compound?
- Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral columns (e.g., amylose-based) to separate enantiomers.
- Crystallographic Resolution: Co-crystallize with chiral resolving agents (e.g., brucine) to determine absolute configuration .
- Dynamic NMR: Analyze diastereomeric splitting in -NMR spectra under variable-temperature conditions to assess rotational barriers .
Q. How can researchers mitigate data inconsistencies between spectroscopic and crystallographic results?
- Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR-derived bond distances with X-ray crystallography data. For example, discrepancies in chloro-group geometry may arise from solution vs. solid-state conformers.
- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., Gaussian 16) to compare experimental and theoretical spectra .
- Error Analysis: Quantify instrumental uncertainties (e.g., detector resolution in XRD) and refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
